molecular formula C11H13NO2 B2893748 3-Methoxy-4-(propan-2-yloxy)benzonitrile CAS No. 757192-64-6

3-Methoxy-4-(propan-2-yloxy)benzonitrile

Cat. No.: B2893748
CAS No.: 757192-64-6
M. Wt: 191.23
InChI Key: CMXCYYYLNXSFAL-UHFFFAOYSA-N
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Description

3-Methoxy-4-(propan-2-yloxy)benzonitrile: is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a propan-2-yloxy group (-OCH(CH3)2) attached to a benzonitrile core. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(propan-2-yloxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propan-2-yloxy group .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, H2/Pd-C

    Substitution: NaOH, KOH, various nucleophiles

Major Products:

Scientific Research Applications

Chemistry: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrile-containing molecules on biological systems. It may also serve as a precursor for the synthesis of pharmaceutical agents .

Industry: Industrially, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(propan-2-yloxy)benzonitrile depends on its specific application. In chemical reactions, its functional groups (methoxy and propan-2-yloxy) can participate in various transformations, influencing the reactivity and outcome of the reactions. The nitrile group can act as an electrophile, making it a target for nucleophilic attack .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-4-(propan-2-yloxy)benzonitrile is unique due to the presence of both methoxy and propan-2-yloxy groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXCYYYLNXSFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

25 g 4-Hydroxy-3-methoxy-benzonitrile, 27.8 g potassium carbonate and 33.5 mL isopropyl iodide were placed in 250 mL acetone and heated to reflux where they were maintained for 22 h. After this time the mixture was cooled to ambient temperature and concentrated under reduced pressure. The crude product was partitioned between ethyl acetate and water and the aqueous phase was separated and extracted with additional ethyl acetate. The combined organic fractions were dried, filtered and the solvent was removed from the filtrate under reduced pressure to give the title compound which was used without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
reactant
Reaction Step Two
Quantity
33.5 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

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